molecular formula C13H8Cl3NO2 B12575056 5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide CAS No. 634186-05-3

5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide

Katalognummer: B12575056
CAS-Nummer: 634186-05-3
Molekulargewicht: 316.6 g/mol
InChI-Schlüssel: MCZKTWCKEBXFLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide is an organic compound with significant applications in various scientific fields. It is characterized by its aromatic structure, which includes chloro and hydroxy functional groups attached to a benzamide core. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with 2,6-dichloroaniline in the presence of a chlorinating agent such as thionyl chloride. The reaction proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-chloro-N-(2,6-dichlorophenyl)-2-oxo-benzamide.

    Reduction: Formation of 5-chloro-N-(2,6-dichlorophenyl)-2-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Chloro-2-hydroxybenzamide: Lacks the dichlorophenyl group, resulting in different biological activities.

    2,6-Dichloro-N-(2-hydroxyphenyl)benzamide: Similar structure but with variations in the position of functional groups.

    5-Chloro-N-(2,6-dichlorophenyl)-2-methoxybenzamide: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and applications.

Uniqueness

5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

634186-05-3

Molekularformel

C13H8Cl3NO2

Molekulargewicht

316.6 g/mol

IUPAC-Name

5-chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H8Cl3NO2/c14-7-4-5-11(18)8(6-7)13(19)17-12-9(15)2-1-3-10(12)16/h1-6,18H,(H,17,19)

InChI-Schlüssel

MCZKTWCKEBXFLO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)C2=C(C=CC(=C2)Cl)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.